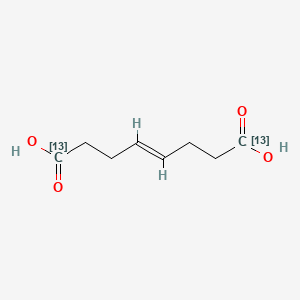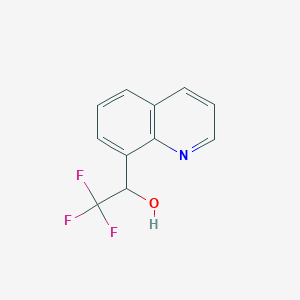
(E)-(1,8-13C2)oct-4-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(1,8-13C2)oct-4-enedioic acid is a labeled compound used in various scientific research fields. The labeling with carbon-13 isotopes at positions 1 and 8 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This compound is a derivative of oct-4-enedioic acid, which is an unsaturated dicarboxylic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1,8-13C2)oct-4-enedioic acid typically involves the incorporation of carbon-13 isotopes into the molecular structure. One common method is to start with a precursor that already contains the carbon-13 isotopes and then perform a series of chemical reactions to form the desired compound. The synthetic route may involve steps such as:
Alkylation: Introducing the carbon-13 labeled carbon atoms into the precursor molecule.
Oxidation: Converting intermediate compounds into the desired dicarboxylic acid.
Purification: Using techniques like chromatography to isolate the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Automated Purification Systems: To ensure consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(1,8-13C2)oct-4-enedioic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms such as aldehydes or ketones.
Reduction: Conversion to alcohols or alkanes.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce aldehydes or ketones.
Reduction: May produce alcohols or alkanes.
Substitution: May produce various substituted derivatives.
Aplicaciones Científicas De Investigación
(E)-(1,8-13C2)oct-4-enedioic acid has several applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Used in metabolic studies to trace the pathways of carbon atoms in biological systems.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Used in the synthesis of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of (E)-(1,8-13C2)oct-4-enedioic acid involves its interaction with molecular targets in various pathways. The carbon-13 labeling allows researchers to track the compound’s behavior and interactions at the molecular level. This can provide insights into:
Metabolic Pathways: Understanding how the compound is metabolized in biological systems.
Molecular Interactions: Studying how the compound interacts with enzymes, receptors, and other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Oct-4-enedioic acid: The non-labeled version of the compound.
Other Labeled Dicarboxylic Acids: Such as (E)-(1,8-13C2)hex-4-enedioic acid.
Uniqueness
(E)-(1,8-13C2)oct-4-enedioic acid is unique due to its specific carbon-13 labeling, which allows for detailed studies using NMR spectroscopy. This makes it particularly valuable in research applications where precise tracking of carbon atoms is required.
Propiedades
Fórmula molecular |
C8H12O4 |
|---|---|
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
(E)-(1,8-13C2)oct-4-enedioic acid |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1+/i7+1,8+1 |
Clave InChI |
LQVYKEXVMZXOAH-QDZBZLPOSA-N |
SMILES isomérico |
C(C[13C](=O)O)/C=C/CC[13C](=O)O |
SMILES canónico |
C(CC(=O)O)C=CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)

![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)


![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)




![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)

![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)

